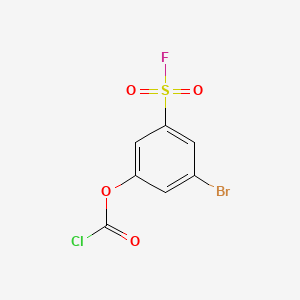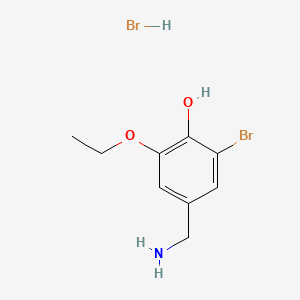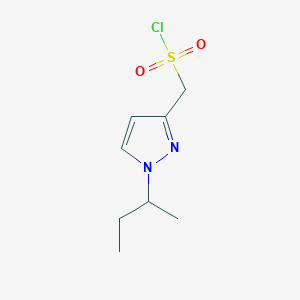
5-Sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid: is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their wide range of biological activities and applications in medicinal chemistry . This compound, in particular, has garnered attention due to its potential therapeutic properties and unique structural features.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of o-formylphenoxyacetic acid, which undergoes cyclization in the presence of sodium acetate, acetic anhydride, and glacial acetic acid . The reaction is carried out under reflux conditions for several hours to yield the desired benzofuran derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfonic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological studies due to its potential antimicrobial and anticancer properties. Researchers are investigating its ability to inhibit the growth of certain bacteria and cancer cells .
Medicine: In medicine, benzofuran derivatives, including 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid, are being explored for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting various diseases .
Industry: Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit topoisomerase I, an enzyme involved in DNA replication, thereby exhibiting anticancer activity . Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial effects .
Comparación Con Compuestos Similares
Amiodarone: A benzofuran derivative used as an antiarrhythmic agent.
Angelicin: A benzofuran compound with phototoxic properties used in the treatment of skin diseases.
Bergapten: A naturally occurring benzofuran with anti-inflammatory properties.
Uniqueness: 5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid stands out due to its unique combination of a sulfamoyl group and a benzofuran ring. This structural feature imparts distinct biological activities and makes it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C9H9NO5S |
|---|---|
Peso molecular |
243.24 g/mol |
Nombre IUPAC |
5-sulfamoyl-2,3-dihydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C9H9NO5S/c10-16(13,14)6-1-2-7-5(3-6)4-8(15-7)9(11)12/h1-3,8H,4H2,(H,11,12)(H2,10,13,14) |
Clave InChI |
RERJGPKZXSXWCO-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=C1C=C(C=C2)S(=O)(=O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-(ethoxycarbonyl)-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl]azetidine-1-carboxylate](/img/structure/B13525165.png)

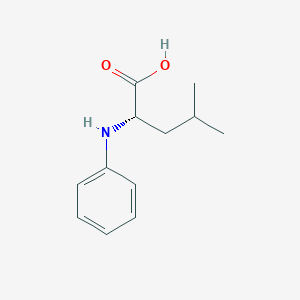
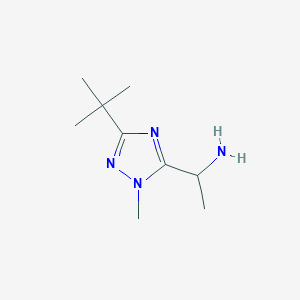
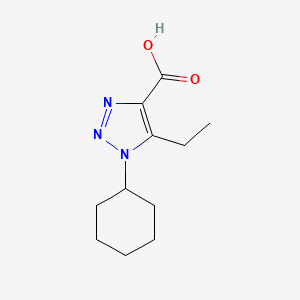
![1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B13525188.png)
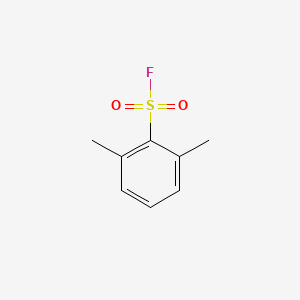
![4-Azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525203.png)
![N-Fmoc-4-azaspiro[2.4]heptane-5-carboxylic acid](/img/structure/B13525214.png)
![Ethyl 1-(aminomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13525217.png)

